2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Overview
Description
2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a piperazine ring, which is further substituted with a pyrimidine ring containing a morpholine moiety
Preparation Methods
The synthesis of 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-methyl-6-chloropyrimidine with morpholine under reflux conditions in an ethanol solution.
Formation of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine in the presence of a suitable base such as potassium carbonate.
Formation of the Pyridine Ring:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can be compared with other similar compounds, such as:
2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine: This compound lacks the cyano group, which may result in different chemical and biological properties.
2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}benzene: This compound features a benzene ring instead of a pyridine ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N7O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C19H23N7O/c1-15-22-18(13-19(23-15)26-8-10-27-11-9-26)25-6-4-24(5-7-25)17-12-16(14-20)2-3-21-17/h2-3,12-13H,4-11H2,1H3 |
InChI Key |
ZXDZUKAMCOUMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CC(=C4)C#N |
Origin of Product |
United States |
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